molecular formula C5H8N2O2 B1383641 3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one CAS No. 2060021-64-7

3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one

Cat. No.: B1383641
CAS No.: 2060021-64-7
M. Wt: 128.13 g/mol
InChI Key: PKKRNKREJVAJOG-UHFFFAOYSA-N
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Description

3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one (CAS: 2060021-64-7) is a heterocyclic compound featuring a five-membered oxazolone ring fused with a dihydro moiety. Its structure includes an amino group at position 3 and two methyl groups at position 4, contributing to its unique steric and electronic properties. This compound is primarily utilized in organic synthesis as a precursor for cycloaddition reactions and as a building block for pharmaceuticals due to its reactive oxazolone core .

Properties

IUPAC Name

3-amino-4,4-dimethyl-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-5(2)3(6)7-9-4(5)8/h1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKRNKREJVAJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NOC1=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2,2-dimethylpropanoic acid with phosgene or its derivatives to form the oxazolone ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can yield amino alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while reduction can produce amino alcohols.

Scientific Research Applications

Organic Synthesis

3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions including oxidation, reduction, and nucleophilic substitution.

Reaction TypeCommon ReagentsMajor Products Formed
OxidationPotassium permanganateOxazolone derivatives
ReductionLithium aluminum hydrideAmino alcohols
SubstitutionAlkyl halidesFunctionalized oxazolones

The compound has been investigated for its biological activities , particularly in the field of medicinal chemistry. Studies have shown its potential in anticancer applications.

Anticancer Activity:
Recent research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes findings from relevant studies:

Cell LineIC (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.63Induces apoptosis via p53 activation
U937 (Monocytic Leukemia)12.00Inhibits cell proliferation
A549 (Lung Cancer)10.50Alters cell cycle progression

These results indicate that the compound may induce apoptosis and inhibit proliferation in cancer cells through various mechanisms, such as increasing p53 expression and activating caspase pathways.

Industrial Applications

In addition to its role in research settings, this compound is utilized in the production of polymers and advanced materials. Its reactivity allows it to be incorporated into polymer matrices or used as a precursor for synthesizing novel materials with tailored properties.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the efficacy of this compound against breast cancer cell lines. The results indicated significant apoptosis induction at concentrations as low as 15.63 µM. The study elucidated the compound's mechanism involving p53 pathway activation.

Case Study 2: Polymer Synthesis

Another investigation focused on the use of this compound as a monomer in polymer synthesis. The study highlighted how incorporating the oxazolone structure into polymer chains enhanced thermal stability and mechanical properties compared to conventional polymers.

Mechanism of Action

The mechanism of action of 3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues within the Oxazolone Family

Oxazolone derivatives differ in substituents at positions 3 and 4, which significantly influence their reactivity and applications. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Key Applications References
3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one 3-NH₂, 4-(CH₃)₂ 128.13 (calculated) Cycloaddition reactions, drug synthesis
3,4-Dimethyl-4,5-dihydro-1,2-oxazol-5-one 3-CH₃, 4-CH₃ 113.12 Intermediate in organic synthesis
3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one 3-CF₂H 135.07 Fluorinated drug precursors
4,5-Dihydro-1,2-oxazol-5-one (unsubstituted) No substituents 85.06 Base structure for derivatization

Key Observations :

  • Fluorinated derivatives (e.g., 3-(difluoromethyl)-) exhibit increased metabolic stability, making them favorable in medicinal chemistry .
  • The unsubstituted oxazolone is less sterically hindered but lacks functional groups for targeted reactivity .

Comparison with Triazolone Derivatives

Triazolones replace the oxygen atom in the oxazolone ring with nitrogen, altering electronic properties and biological activity:

Compound Core Structure Substituents Biological Activities References
This compound Oxazolone 3-NH₂, 4-(CH₃)₂ Limited reported; primarily synthetic
4-Acetylamino-4,5-dihydro-1H-1,2,4-triazol-5-one Triazolone 4-NHCOCH₃ Antifungal, antimicrobial
4-(4-Hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one Triazolone 4-(C₆H₄OH-CH=N) Antioxidant, anti-inflammatory

Key Observations :

  • Triazolones exhibit broader biological activities (e.g., antifungal, antioxidant) due to enhanced hydrogen-bonding capabilities from additional nitrogen atoms .
  • Oxazolones, while less biologically active, are more reactive in cycloadditions, making them valuable for constructing complex heterocycles .

Physicochemical and Reactivity Differences

  • Solubility: The amino group in the target compound improves water solubility compared to methylated analogs, facilitating aqueous-phase reactions .
  • Reactivity : The oxazolone ring undergoes [3+2] cycloadditions with nitrile oxides, a reaction less common in triazolones due to electronic differences .

Biological Activity

3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one is a heterocyclic compound characterized by its oxazolone ring structure. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

The compound has the following chemical identifiers:

  • IUPAC Name : 3-amino-4,4-dimethyl-1,2-oxazol-5-one
  • CAS Number : 2060021-64-7
  • Molecular Formula : C5_5H8_8N2_2O2_2

This compound interacts with specific molecular targets within biological systems. It can function as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The exact molecular targets vary based on the specific application context.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines with promising results:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.63Induces apoptosis via p53 activation
U937 (Monocytic Leukemia)12.00Inhibits cell proliferation
A549 (Lung Cancer)10.50Alters cell cycle progression

These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells through various mechanisms. For instance, in the MCF-7 cell line, it was observed to increase p53 expression and activate caspase pathways, leading to programmed cell death .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. In vitro studies have demonstrated its ability to selectively inhibit carbonic anhydrases (CAs), which are important in cancer metabolism:

Enzyme Ki_i (pM) Selectivity
hCA IX89High
hCA II750Moderate

Such inhibition can disrupt tumor growth and metastasis by altering the pH regulation in tumor microenvironments .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions from appropriate precursors under controlled conditions. Variations in synthesis can lead to derivatives with enhanced biological activity:

  • Oxidation Products : Can yield oxazolone derivatives with improved anticancer properties.
  • Substituted Derivatives : Modifying functional groups can enhance enzyme inhibition or alter pharmacokinetics.

Case Studies

Several case studies have illustrated the biological activity of this compound:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in viability of MCF-7 cells compared to control groups.
  • Inhibition of Carbonic Anhydrases : Another study focused on the inhibition of hCA IX and hCA II by this compound showed significant selectivity and potency at low concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one
Reactant of Route 2
3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one

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